4-Methylpiperazine-2-carboxylic acid dihydrochloride
Overview
Description
4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 75944-99-9 . It has a molecular weight of 217.09 and its IUPAC name is 4-methyl-2-piperazinecarboxylic acid dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 4-Methylpiperazine-2-carboxylic acid dihydrochloride can be represented by the linear formula: C6H14Cl2N2O2 . The InChI code for this compound is 1S/C6H12N2O2.2ClH/c1-8-3-2-7-5 (4-8)6 (9)10;;/h5,7H,2-4H2,1H3, (H,9,10);2*1H .Physical And Chemical Properties Analysis
The physical form of 4-Methylpiperazine-2-carboxylic acid dihydrochloride is an off-white solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Pharmacology
In pharmacology, 4-Methylpiperazine-2-carboxylic acid dihydrochloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its piperazine moiety is a common feature in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s ability to form stable salts enhances its solubility, making it suitable for drug formulation.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It’s particularly valuable in the synthesis of piperazine derivatives, which are crucial in creating a wide range of organic molecules. Recent advances in C–H functionalization have expanded the utility of piperazine-containing compounds in medicinal chemistry .
Material Science
In material science, 4-Methylpiperazine-2-carboxylic acid dihydrochloride can be used to modify the surface properties of materials. Its incorporation into polymers can enhance their interaction with biological systems, making them suitable for biomedical applications .
Biochemistry
Biochemically, this compound can be employed in the study of enzyme-substrate interactions. Its structural similarity to certain amino acids allows it to act as an analog or inhibitor in enzymatic assays, aiding in the understanding of biochemical pathways .
Analytical Chemistry
4-Methylpiperazine-2-carboxylic acid dihydrochloride: is used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference compound in various analytical techniques .
Environmental Science
In environmental science, this compound’s derivatives could be explored for their potential use in environmental remediation. For example, they might be used to synthesize compounds that can chelate heavy metals or degrade toxic substances .
Agricultural Research
In agricultural research, derivatives of 4-Methylpiperazine-2-carboxylic acid dihydrochloride could be investigated for their role as precursors to agrochemicals. Their potential for creating new pesticides or herbicides is an area of ongoing research .
Chemical Engineering
Lastly, in chemical engineering, this compound can be used in process optimization studies. Its reactions and behavior under different conditions can provide insights into reaction kinetics and process design, which are essential for scaling up chemical production .
Safety And Hazards
properties
IUPAC Name |
4-methylpiperazine-2-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVGAYIUBHNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696137 | |
Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-2-carboxylic acid dihydrochloride | |
CAS RN |
75944-99-9 | |
Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.